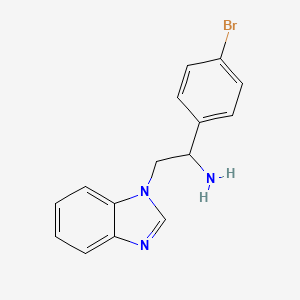![molecular formula C14H22N2O B12111081 1-[(4-Propoxyphenyl)methyl]piperazine CAS No. 21867-71-0](/img/structure/B12111081.png)
1-[(4-Propoxyphenyl)methyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-[(4-propoxyphenyl)methyl]- is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 1-[(4-propoxyphenyl)methyl]-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce piperazine derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-[(4-propoxyphenyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include sulfonium salts, aziridines, alkynes, and various nucleophiles. Reaction conditions often involve the use of bases like DBU, catalysts like Ag2CO3, and solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the cyclization of 1,2-diamine derivatives with sulfonium salts can yield protected piperazines, while the ring opening of aziridines can produce various substituted piperazines .
Scientific Research Applications
Piperazine, 1-[(4-propoxyphenyl)methyl]- has numerous scientific research applications, including:
Mechanism of Action
The mechanism of action of Piperazine, 1-[(4-propoxyphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmitter release and subsequent neurological effects . Additionally, these compounds can interact with various enzymes and receptors, modulating their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperazine, 1-[(4-propoxyphenyl)methyl]- include other piperazine derivatives such as:
1-Methyl-4-(piperidin-4-yl)piperazine: Used in the synthesis of kinase inhibitors and receptor modulators.
2-Substituted chiral piperazines: Synthesized via aza-Michael addition and used in various pharmaceutical applications.
1,5-Fused-1,2,3-triazoles with piperazine moiety: Formed through alkyne-azide cycloaddition and used in medicinal chemistry.
Uniqueness
Piperazine, 1-[(4-propoxyphenyl)methyl]- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. This compound’s propoxyphenyl group enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets, making it a valuable scaffold in drug discovery .
Properties
CAS No. |
21867-71-0 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-[(4-propoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H22N2O/c1-2-11-17-14-5-3-13(4-6-14)12-16-9-7-15-8-10-16/h3-6,15H,2,7-12H2,1H3 |
InChI Key |
JNRDBTWOUHUGSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


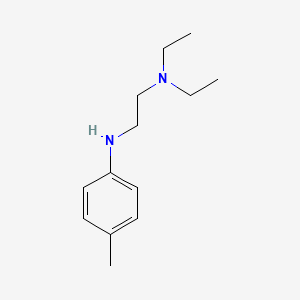
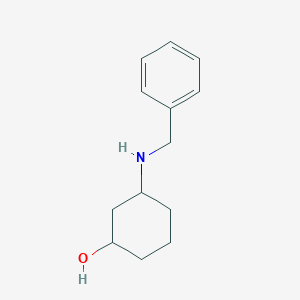

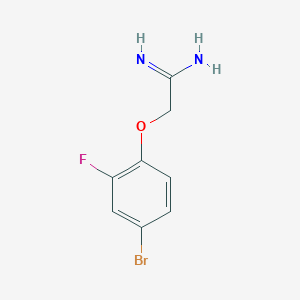
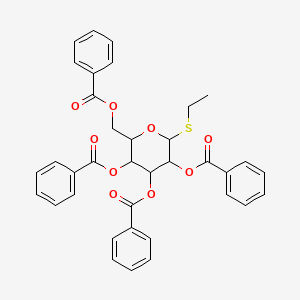
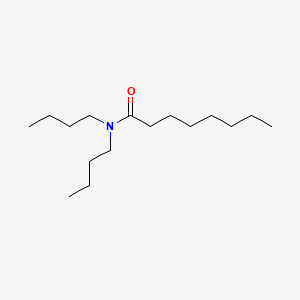
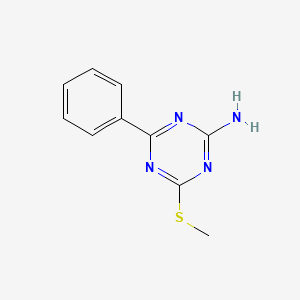


![2-Propenoic acid, 3-[2-(bromomethyl)phenyl]-, ethyl ester, (E)-](/img/structure/B12111048.png)
![Hexahydro-2H-furo[2,3-c]pyrrole hydrochloride](/img/structure/B12111053.png)
